molecular formula C8H20O6P2S B046662 O,O,O,O-Tetraethyl monothiodiphosphate CAS No. 645-78-3

O,O,O,O-Tetraethyl monothiodiphosphate

Cat. No. B046662
CAS RN: 645-78-3
M. Wt: 306.26 g/mol
InChI Key: QPXWUAQRJLSJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetraethyl Thionopyrophosphate, which is another name for O,O,O,O-Tetraethyl monothiodiphosphate, is used for the synthesis of 35S-thiophosphonic Acid, a possible radiotherapeutic agent for treatment of bone metastasis . It is also a decomposition product of Diazinon, an organophosphorus insecticide .


Molecular Structure Analysis

The molecular structure of O,O,O,O-Tetraethyl monothiodiphosphate can be represented by the SMILES string CCOP(=O)(OCC)OP(=S)(OCC)OCC .


Chemical Reactions Analysis

The production of O,O,O,O-Tetraethyl dithiodiphosphate metabolite is the result of the phosphoric moiety of chlorpyrifos . Due to the formation of phosphorothioic acid and ethanol, which are soluble in the aqueous phase, it is difficult to identify the compounds for the degradation products of the pesticide .


Physical And Chemical Properties Analysis

The physical and chemical properties of O,O,O,O-Tetraethyl monothiodiphosphate include a density of 1.2±0.1 g/cm3, a boiling point of 307.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 68.8±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 248.6±3.0 cm3 .

Scientific Research Applications

Analytical Chemistry Standards

Monothiono TEPP is utilized as a standard in analytical chemistry for instruments such as ICP (Inductively Coupled Plasma), AA (Atomic Absorption), and XRF (X-Ray Fluorescence) analysis . These techniques are essential for determining the composition of various substances, and Monothiono TEPP serves as a calibration standard to ensure the accuracy of these measurements.

Sample Preparation in Analytical Procedures

In sample preparation systems, including Graphite Block and Microwave Digestion systems, Monothiono TEPP is used to prepare samples for analysis . These systems are designed to process samples for subsequent analytical techniques, and Monothiono TEPP plays a role in ensuring the consistency and reliability of the sample preparation process.

Environmental Analysis

Monothiono TEPP is part of the manufacturing process for Environmental Robotic Analyzers, which are used to determine BOD (Biological Oxygen Demand), COD (Chemical Oxygen Demand), and TitrEC (a pH, EC, Alkalinity Analyzer) . These analyzers are crucial for assessing water quality and environmental pollution levels.

Organophosphorus Pesticide Research

As an organophosphorus compound, Monothiono TEPP is studied for its properties and effects as a pesticide . Research in this field focuses on understanding the mechanisms of action, efficacy, and environmental impact of such pesticides.

Radiotherapeutic Research

Monothiono TEPP has been used in the synthesis of 35S-thiophosphonic Acid, a potential radiotherapeutic agent for the treatment of bone metastasis . This application highlights the compound’s role in developing new treatments for serious health conditions.

Toxicology and Safety Studies

Due to its toxic nature, Monothiono TEPP is a subject of toxicological studies to understand its effects on living organisms. The LD50 value for mice is reported to be 0.45 mg/kg, indicating its high toxicity . These studies are vital for establishing safe handling practices and assessing the risks associated with exposure.

Fire Safety and Combustion Research

Monothiono TEPP’s flammability characteristics are researched to understand the combustion products it generates, which include toxic nitrogen oxides and sulfur oxides . This research is important for developing safety protocols in case of fires involving organophosphorus compounds.

Synthesis of Other Chemicals

The compound is also investigated for its use as an intermediate in the synthesis of other chemicals, exploring its reactivity and potential to form various derivatives .

properties

IUPAC Name

diethoxyphosphinothioyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWUAQRJLSJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983063
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O,O,O-Tetraethyl monothiodiphosphate

CAS RN

645-78-3
Record name Pyrophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monothiopyrophosphoric acid, tetraethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O,O,O-Tetraethyl monothiodiphosphate
Reactant of Route 2
Reactant of Route 2
O,O,O,O-Tetraethyl monothiodiphosphate
Reactant of Route 3
Reactant of Route 3
O,O,O,O-Tetraethyl monothiodiphosphate
Reactant of Route 4
Reactant of Route 4
O,O,O,O-Tetraethyl monothiodiphosphate
Reactant of Route 5
Reactant of Route 5
O,O,O,O-Tetraethyl monothiodiphosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
O,O,O,O-Tetraethyl monothiodiphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.